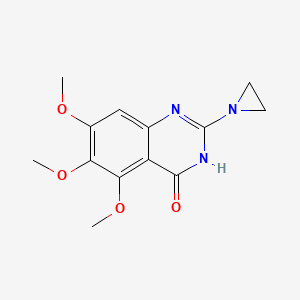
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is an organic compound that features a quinazolinone core substituted with an aziridine ring and three methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one typically involves the reaction of 5,6,7-trimethoxy-4(1H)-quinazolinone with aziridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the aziridine ring onto the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aziridine ring can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
作用機序
The mechanism of action of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one involves the alkylation of DNA, leading to the formation of DNA cross-links. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and have been studied for their anticancer properties.
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its use in antibody-directed enzyme prodrug therapy (ADEPT) for cancer treatment.
Uniqueness
2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to other aziridine-containing compounds.
特性
CAS番号 |
828258-23-7 |
|---|---|
分子式 |
C13H15N3O4 |
分子量 |
277.28 g/mol |
IUPAC名 |
2-(aziridin-1-yl)-5,6,7-trimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15N3O4/c1-18-8-6-7-9(11(20-3)10(8)19-2)12(17)15-13(14-7)16-4-5-16/h6H,4-5H2,1-3H3,(H,14,15,17) |
InChIキー |
RWWCKIRNEITJRF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)N=C(NC2=O)N3CC3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















